2-Chloro-4-fluorothiobenzamide
Description
2-Chloro-4-fluorothiobenzamide is a halogenated thiobenzamide derivative characterized by a benzene ring substituted with chlorine (Cl) at the 2-position, fluorine (F) at the 4-position, and a thiocarboxamide (-CSNH₂) functional group. This compound is listed in commercial catalogs at 97% purity (1g/5g packaging), suggesting its use as a synthetic intermediate in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
2-chloro-4-fluorobenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNS/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMYIBLXVOBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorothiobenzamide typically involves the reaction of 2-chloro-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:
Step 1: Dissolve 2-chloro-4-fluoroaniline in an appropriate solvent, such as dichloromethane.
Step 2: Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
Step 3: Stir the reaction mixture for several hours at room temperature.
Step 4: Quench the reaction with water and extract the product using an organic solvent.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorothiobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiocarbonyl group can be oxidized to a sulfonyl group or reduced to a thiol group.
Hydrolysis: The compound can undergo hydrolysis to form 2-chloro-4-fluoroaniline and thiobenzoic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing chlorine or fluorine.
Oxidation: Major products include sulfonyl derivatives.
Reduction: Major products include thiol derivatives.
Scientific Research Applications
2-Chloro-4-fluorothiobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorothiobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Chloro-Fluorothiobenzamide Isomers
The positional isomer 3-Chloro-4-fluorothiobenzamide (CAS 130560-97-3) shares the same molecular formula but differs in the placement of chlorine (3-position vs. 2-position). This structural variation impacts electronic and steric properties:
- Steric hindrance : The 2-position chlorine may introduce greater steric hindrance near the thiocarboxamide group, influencing binding interactions in biological systems.
| Compound | CAS Number | Substituent Positions | Purity | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Chloro-4-fluorothiobenzamide | Not provided | 2-Cl, 4-F | 97% | 189.64 |
| 3-Chloro-4-fluorothiobenzamide | 130560-97-3 | 3-Cl, 4-F | 97% | 189.64 |
Thiophenol Analogs
Replacing the thiocarboxamide group with a thiol (-SH) group yields derivatives like 2-Chloro-4-fluorothiophenol (CAS 175277-99-3) and 3-Chloro-4-fluorothiophenol (CAS 60811-23-6). Key differences include:
- Reactivity: Thiophenols are more nucleophilic due to the free -SH group, whereas thiobenzamides exhibit hydrogen-bonding capacity via -NH₂.
- Applications: Thiophenols are often used in polymer chemistry or as ligands, while thiobenzamides may serve as protease inhibitors or kinase modulators in drug discovery.
| Compound | CAS Number | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Chloro-4-fluorothiophenol | 175277-99-3 | -SH | 162.61 |
| 3-Chloro-4-fluorothiophenol | 60811-23-6 | -SH | 162.61 |
Benzamide Derivatives
and highlight benzamides with varied substituents, such as 2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide (C₁₃H₉ClFNO₂, MW 265.67). Comparisons include:
- Bioactivity : Hydroxyphenyl substituents (e.g., in ) enhance solubility and may influence pharmacokinetics compared to halogenated thiobenzamides.
| Compound | CAS Number | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Not provided | 2-Cl, 4-F, -CSNH₂ | 189.64 |
| 2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide | Not provided | 2-Cl, 6-F, -CONH-C₆H₄OH | 265.67 |
Research Implications and Limitations
- Synthetic Utility : The commercial availability of this compound (97% purity) suggests its role in synthesizing heterocycles or metal complexes, though specific studies are lacking in the provided evidence.
Biological Activity
2-Chloro-4-fluorothiobenzamide, a compound with the chemical formula CHClFNS, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Weight : 189.64 g/mol
- Melting Point : 78-82 °C
- CAS Number : 1342380-50-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine and chlorine atoms enhances its lipophilicity, which is believed to improve its cellular uptake and bioavailability. This compound is thought to exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that this compound possesses significant antimicrobial activity, particularly against fungal strains.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound can cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 65 |
| 50 | 30 |
This dose-dependent response highlights the compound's potential as a therapeutic agent against breast cancer.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the thiobenzamide structure can influence its efficacy:
- Fluorine Substitution : The introduction of fluorine increases lipophilicity and enhances biological activity.
- Chlorine Positioning : The position of chlorine substitution affects the compound's interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
